molecular formula C15H20N2O2 B3005945 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide CAS No. 955634-87-4

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide

Cat. No. B3005945
M. Wt: 260.337
InChI Key: LUTLNONMTQQDIB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is complex and varies depending on the specific compound. The core structure typically includes a heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives can vary widely. For example, 2-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has a molecular weight of 233.27 and a melting point of 165-166°C .

Safety And Hazards

The safety and hazards associated with 1,2,3,4-tetrahydroisoquinoline derivatives depend on the specific compound. For example, 2-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has hazard statements H302,H315,H319,H335 .

Future Directions

The future directions for research on 1,2,3,4-tetrahydroisoquinoline derivatives are likely to involve further exploration of their biological activities and potential applications in treating various diseases .

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-4-15(19)16-14-6-5-12-7-8-17(11(2)18)10-13(12)9-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTLNONMTQQDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide

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